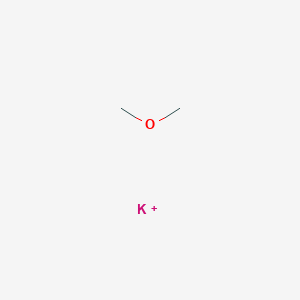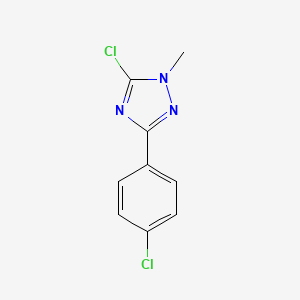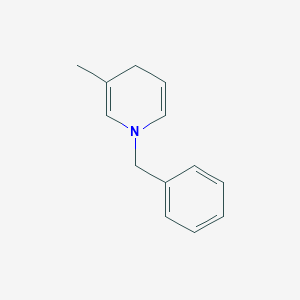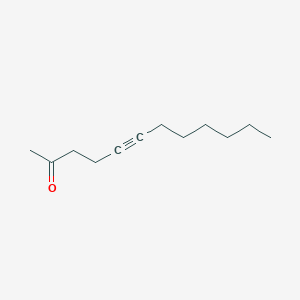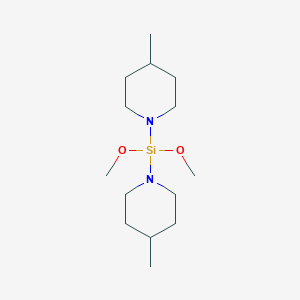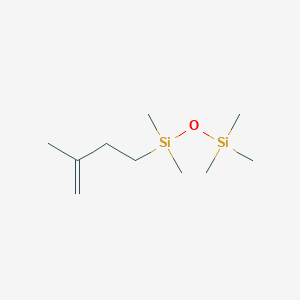
1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane: is an organosilicon compound that features a unique structure with two silicon atoms bonded to a central carbon atom, which is further bonded to a 3-methylbut-3-en-1-yl group. This compound is known for its applications in various fields, including materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, typically catalyzed by platinum-based catalysts such as platinum-divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms can undergo nucleophilic substitution reactions, leading to the formation of various organosilicon derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins. It is also employed in the development of novel catalysts for organic reactions.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling. It is also investigated for its potential in drug delivery systems due to its unique structural properties.
Medicine: The compound is explored for its potential in medical applications, such as in the development of silicone-based implants and prosthetics. Its biocompatibility and stability make it a suitable candidate for such applications.
Industry: this compound is widely used in the production of silicone-based lubricants, sealants, and coatings. Its hydrophobic properties make it an excellent choice for water-repellent coatings and surface treatments.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane involves its interaction with various molecular targets, primarily through its silicon atoms. The silicon atoms can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane linkages. These interactions are crucial in its applications in materials science and surface modification.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure but with vinyl groups instead of the 3-methylbut-3-en-1-yl group.
1,1,1,3,3-Pentamethyl-3-acetoxydisiloxane: This compound features an acetoxy group instead of the 3-methylbut-3-en-1-yl group.
Uniqueness: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the 3-methylbut-3-en-1-yl group enhances its reactivity and makes it suitable for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
153524-67-5 |
|---|---|
Molekularformel |
C10H24OSi2 |
Molekulargewicht |
216.47 g/mol |
IUPAC-Name |
dimethyl-(3-methylbut-3-enyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C10H24OSi2/c1-10(2)8-9-13(6,7)11-12(3,4)5/h1,8-9H2,2-7H3 |
InChI-Schlüssel |
QQLJDTAEAYOUCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


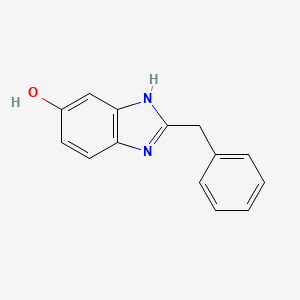

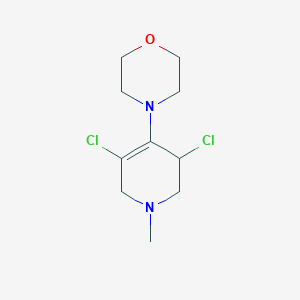
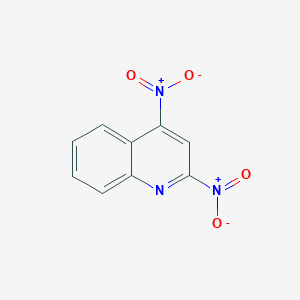
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
